molecular formula C14H11F3N4O2S2 B12862258 4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione

4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione

Cat. No.: B12862258
M. Wt: 388.4 g/mol
InChI Key: MUPCNSXOFOUPRK-DMAVFHRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes trifluoromethyl, triazine, and thienyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically involves the use of reagents such as trifluoroacetic acid, thienyl compounds, and triazine derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-furyl)butane-1,3-dione
  • 4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-pyridyl)butane-1,3-dione

Uniqueness

The uniqueness of 4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11F3N4O2S2

Molecular Weight

388.4 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-4-hydroxy-3-[(E)-(4-methyl-6-methylsulfanyl-1,3,5-triazin-2-yl)iminomethyl]-4-thiophen-2-ylbut-3-en-2-one

InChI

InChI=1S/C14H11F3N4O2S2/c1-7-19-12(21-13(20-7)24-2)18-6-8(11(23)14(15,16)17)10(22)9-4-3-5-25-9/h3-6,22H,1-2H3/b10-8+,18-6+

InChI Key

MUPCNSXOFOUPRK-DMAVFHRKSA-N

Isomeric SMILES

CC1=NC(=NC(=N1)SC)/N=C/C(=C(/C2=CC=CS2)\O)/C(=O)C(F)(F)F

Canonical SMILES

CC1=NC(=NC(=N1)SC)N=CC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.